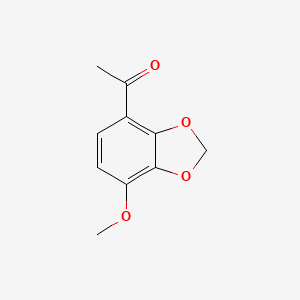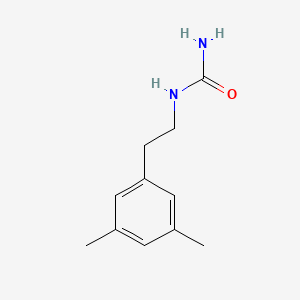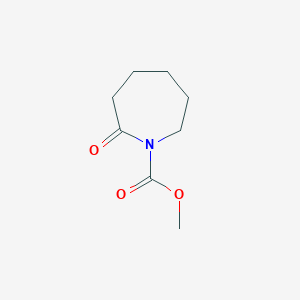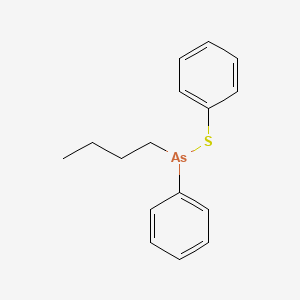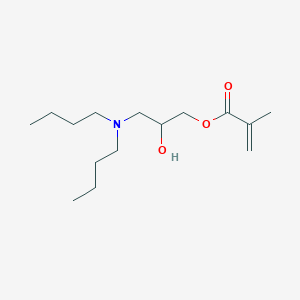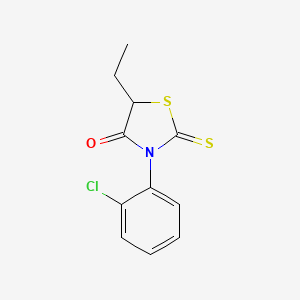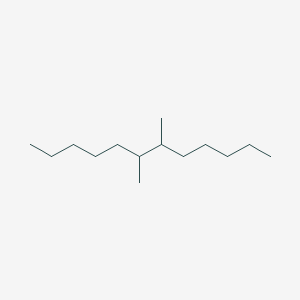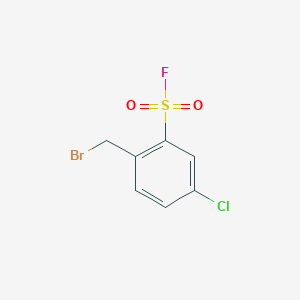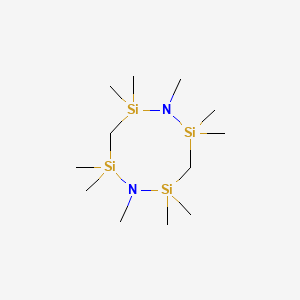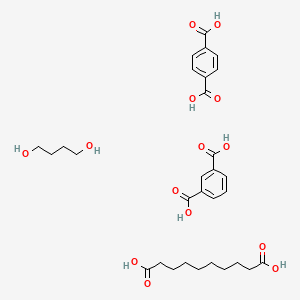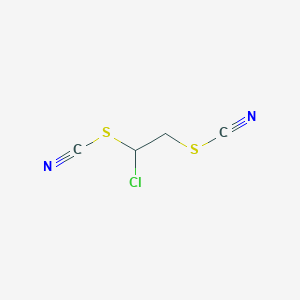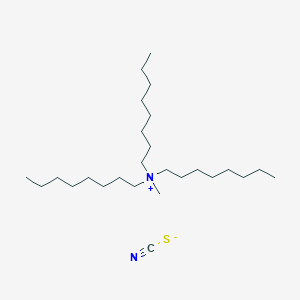![molecular formula C12H26Cl2N2 B14699016 1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine;dihydrochloride](/img/structure/B14699016.png)
1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-azabicyclo[322]nonan-3-yl)-2-methylpropan-2-amine;dihydrochloride is a compound that belongs to the class of azabicyclo compounds These compounds are known for their unique bicyclic structure, which imparts specific chemical and biological properties
Vorbereitungsmethoden
The synthesis of 1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine;dihydrochloride typically involves several steps:
Schmidt Reaction: This reaction is used to prepare the azabicyclo[3.2.2]nonane core.
Catalytic Reduction: The azabicyclo[3.2.2]nonane core is then subjected to catalytic reduction to yield the desired amine.
Amidation and Reduction: The amine is reacted with acid chlorides of picolinic, nicotinic, and isonicotinic acid to form amides, which are then reduced using lithium aluminium hydride (LiAlH4) to yield the final product.
Analyse Chemischer Reaktionen
1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Wissenschaftliche Forschungsanwendungen
1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine;dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antiprotozoal activities.
Chemical Biology: The compound can be used as a tool to study the biological pathways and mechanisms involved in protozoal infections.
Wirkmechanismus
The mechanism of action of 1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine;dihydrochloride involves its interaction with specific molecular targets in protozoal cells. The compound is believed to interfere with the metabolic pathways of the parasites, leading to their death. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine;dihydrochloride can be compared with other azabicyclo compounds, such as:
3-azabicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but differs in the arrangement of the nitrogen atom within the ring.
2-azabicyclo[3.3.1]nonane: Another similar compound with a different nitrogen atom placement, leading to distinct chemical and biological properties.
The uniqueness of 1-(3-azabicyclo[32
Eigenschaften
Molekularformel |
C12H26Cl2N2 |
|---|---|
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C12H24N2.2ClH/c1-12(2,13)9-14-7-10-3-4-11(8-14)6-5-10;;/h10-11H,3-9,13H2,1-2H3;2*1H |
InChI-Schlüssel |
NHWTXAKUAHLHIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN1CC2CCC(C1)CC2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


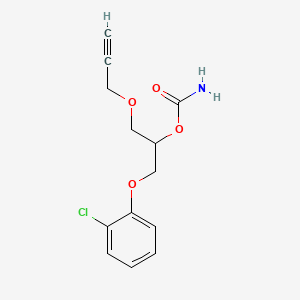
![Bis[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14698941.png)
